(1Z)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine
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Overview
Description
- The compound you’ve described belongs to the class of imidazopyridines, which are important fused bicyclic heterocycles.
- Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry.
- Additionally, this moiety is useful in material science because of its unique structural character .
Preparation Methods
- Synthetic routes for this compound can vary, but here are some strategies:
Condensation: Imidazopyridines can be synthesized through condensation reactions, where appropriate precursors react to form the desired compound.
Multicomponent Reactions: These involve combining multiple reactants in a single step to form complex molecules.
Oxidative Coupling: Imidazopyridines can be prepared via oxidative coupling reactions.
Tandem Reactions: Sequential reactions that lead to the desired product.
Aminooxygenation and Hydroamination Reactions: These methods can also be employed.
- Industrial production methods may involve scaling up these synthetic routes for efficient large-scale production.
Chemical Reactions Analysis
- Imidazopyridines can undergo various reactions:
Oxidation: For example, oxidation of the methyl groups could lead to imidazopyridine N-oxides.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution: Substituents on the pyridine or triazolo rings can be modified.
- Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Imidazopyridines exhibit diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Material Science: Their structural features make them useful in designing novel materials.
Industry: Imidazopyridines find applications in agrochemicals, pharmaceuticals, and more.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with receptors, enzymes, or other biomolecules, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other imidazopyridines, such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines.
- Highlighting its uniqueness would involve comparing its structure, properties, and biological activities with those of related compounds.
Properties
Molecular Formula |
C24H23N7O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(Z)-N-[(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(4-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C24H23N7O2/c1-15-17(3)31(19-6-5-11-25-12-19)23-22(15)24-27-21(28-30(24)14-26-23)13-33-29-16(2)18-7-9-20(32-4)10-8-18/h5-12,14H,13H2,1-4H3/b29-16- |
InChI Key |
CXWQVKRFQRKSBV-MWLSYYOVSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)OC)C5=CN=CC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)OC)C5=CN=CC=C5)C |
Origin of Product |
United States |
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